1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone
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Overview
Description
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetyl group attached to a phenyl ring. Its molecular formula is C18H20O5, and it has a molecular weight of 316.35 g/mol .
Preparation Methods
The synthesis of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 4,5-dimethoxybenzaldehyde.
Reaction Conditions: The key steps involve the formation of the intermediate compounds through reactions such as Friedel-Crafts acylation and subsequent methylation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings, using reagents like halogens or nitrating agents
Scientific Research Applications
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development, particularly for its pharmacological properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation
Comparison with Similar Compounds
1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone can be compared with similar compounds:
Similar Compounds: Examples include 1-(2,5-dimethoxyphenyl)ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, and 1-(3,5-difluorophenyl)ethanone.
Uniqueness: The presence of multiple methoxy groups and an acetyl group distinguishes it from other similar compounds, contributing to its unique chemical and biological properties .
Properties
CAS No. |
55919-72-7 |
---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C20H22O6/c1-11(21)13-7-15(19(25-5)17(9-13)23-3)16-8-14(12(2)22)10-18(24-4)20(16)26-6/h7-10H,1-6H3 |
InChI Key |
UFABOERRPFSOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)C2=C(C(=CC(=C2)C(=O)C)OC)OC |
Origin of Product |
United States |
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